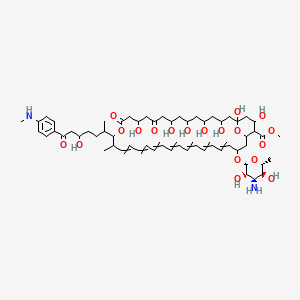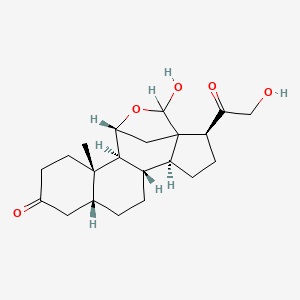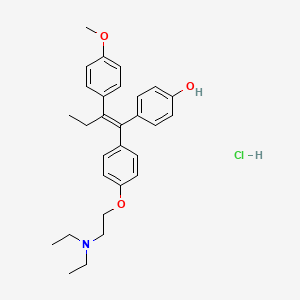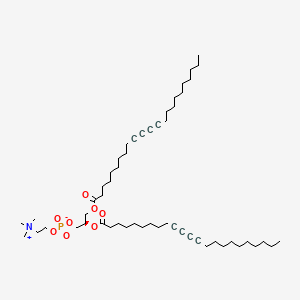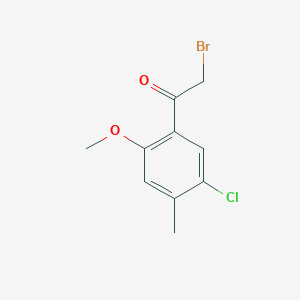
2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bromo-chlorophenyl ethanones involves multiple steps, starting from specific phenyl ethanone precursors. A study by Zhang et al. (2014) describes a facile 7-step procedure starting from a phenyl ethanone compound, emphasizing the importance of stepwise reactions and the resolution of intermediates to obtain pure enantiomers with high enantiomeric purities, which might be analogous to the synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone often involves complex arrangements with significant implications for their chemical behavior. Studies involving X-ray diffraction and other spectroscopic methods are pivotal for determining the precise geometries and stereochemical configurations of such molecules. For instance, the structure of a related bromophenyl compound was elucidated using single crystal X-ray diffraction, highlighting the role of this technique in understanding molecular structures (Li, Lundquist, Soubbotin, Stomberg, 1995).
Aplicaciones Científicas De Investigación
Flame Retardant Research
Studies on novel brominated flame retardants (NBFRs) have highlighted the presence and potential risks of various brominated compounds in indoor environments, food, and consumer goods. The research emphasizes the need for more comprehensive studies on the occurrence, environmental fate, and toxicity of these compounds, including 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Particularly, the detection of specific brominated compounds in different settings has raised concerns about their impact on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental and Health Impact Studies
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) has delved into their occurrence as contaminants in flame retardants, their production during combustion, and their potential health impacts. These compounds, including brominated species like 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, are known to have effects similar to their chlorinated counterparts, affecting various biological systems. The studies suggest the need for more thorough environmental and health impact assessments of these brominated compounds (Mennear & Lee, 1994).
Role in Chemical Synthesis
In the domain of chemical synthesis, certain brominated compounds serve as key intermediates. For instance, 2-Fluoro-4-bromobiphenyl, a molecule structurally similar to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, is used in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis of such compounds involves complex reactions and has implications for large-scale production, highlighting the importance of these brominated intermediates in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-10(14-2)7(4-8(6)12)9(13)5-11/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBYETVLFBNBBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CBr)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373613 |
Source


|
| Record name | 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |
CAS RN |
683274-74-0 |
Source


|
| Record name | 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 683274-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)
![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)
![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)


![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)

